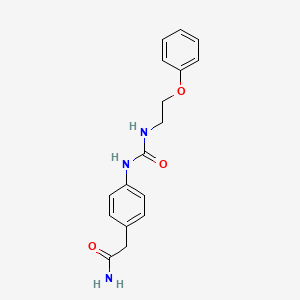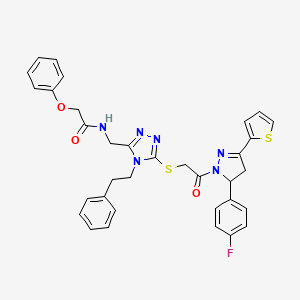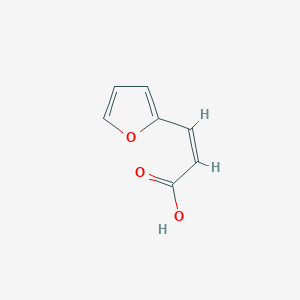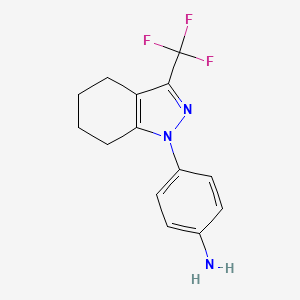![molecular formula C12H8F3N5O B2514138 N-[4-(trifluorométhoxy)phényl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)
N-[4-(trifluorométhoxy)phényl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H8F3N5O and its molecular weight is 295.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'hydrolase d'époxyde soluble (sEH)
Le groupe 4-(trifluorométhoxy)phényle lipophyle du composé en fait un inhibiteur prometteur de l'hydrolase d'époxyde soluble humaine (sEH). La sEH joue un rôle crucial dans la régulation des molécules de signalisation lipidique, et son inhibition a des implications thérapeutiques potentielles. Par exemple :
- 1770-TPPU : Un candidat précoce pour les essais cliniques, il s'avère prometteur dans le traitement de l'hypertonie, de la tuberculose, des pathologies rénales et d'autres maladies .
- EC5026 : Un inhibiteur de la sEH plus récent contenant le fragment 4-(trifluorométhoxy)phényle, actuellement en essais cliniques .
Processus biologiques liés au vieillissement
- N-[4-(trifluorométhoxy)phényl]carbonohydrazonoyl dicyanure : Ce composé peut être utile pour étudier les processus biologiques associés au vieillissement .
Activité insecticide (zoocide)
- 2-{2-(4-cyanophényl)-1-[3-(trifluorométhyl)phényl]éthylidène}-N-[4-(trifluorométhoxy)phényl]hydrazinecarboxamide (métaflumizone) : Utilisé comme insecticide, il bloque les canaux sodiques dépendants du potentiel chez les insectes et les rongeurs nuisibles .
Activité antitumorale via l'inhibition de la tyrosine kinase
- 3-[(Quinolin-4-ylméthyl)amino]-N-[4-(trifluorométhoxy)phényl]thiophène-2-carboxamide : Ce composé présente une activité antitumorale en inhibant la tyrosine kinase .
Exploration de la voie de phosphorylation oxydative mycobactérienne
- Bien que non directement liés au composé, ses dérivés ont été utilisés comme outils pour sonder la voie de phosphorylation oxydative mycobactérienne .
Comportements électrochromes dans les revêtements
- Polydithénylpyrroles à base de 4-(trifluorométhoxy)phényle : Ces composés, synthétisés électrochimiquement, présentent des comportements électrochromes intéressants. L'introduction de l'unité trifluorométhoxy dans la chaîne latérale affecte leurs niveaux d'énergie .
En résumé, la N-[4-(trifluorométhoxy)phényl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine est un composé polyvalent aux applications diverses dans différents domaines scientifiques. Sa structure et ses groupes fonctionnels uniques en font un sujet fascinant pour la recherche et le développement en cours. 🌟
Mécanisme D'action
Target of Action
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that primarily targets CDK2 (Cyclin-Dependent Kinase 2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is significant as CDK2 is essential for cell cycle progression, particularly the transition from G1 phase to S phase. By inhibiting CDK2, N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine effectively halts cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the cell cycle pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.
Result of Action
The primary result of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of cell cycle progression. This leads to a decrease in cell division, which can be particularly effective in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Action Environment
The action of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through interactions or competition for the same target .
Analyse Biochimique
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a role in biochemical reactions by interacting with various enzymes and proteins . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA
Cellular Effects
The effects of N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various types of cells and cellular processes are being explored. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in are not well-defined. It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)21-8-3-1-7(2-4-8)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORBQIBMVCBFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)




![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2514073.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)
